(S,S)-2,3-Diphenylsuccinic acid
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Overview
Description
(S,S)-2,3-Diphenylsuccinic acid is a chiral compound with two phenyl groups attached to the succinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: (S,S)-2,3-Diphenylsuccinic acid can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of trans-2,3-diphenylmaleic acid using a chiral catalyst. The reaction typically requires hydrogen gas and a chiral rhodium or ruthenium catalyst under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves the use of chiral auxiliaries or chiral catalysts to ensure high enantiomeric purity. The process may include steps such as crystallization and recrystallization to achieve the desired optical purity.
Chemical Reactions Analysis
Types of Reactions: (S,S)-2,3-Diphenylsuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylethane derivatives.
Substitution: Formation of halogenated diphenylsuccinic acid derivatives.
Scientific Research Applications
(S,S)-2,3-Diphenylsuccinic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of chiral catalysts and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S,S)-2,3-diphenylsuccinic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The phenyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
(R,R)-2,3-Diphenylsuccinic acid: The enantiomer of (S,S)-2,3-diphenylsuccinic acid with similar chemical properties but different biological activities.
2,3-Diphenylmaleic acid: A precursor in the synthesis of this compound.
2,3-Diphenylfumaric acid: Another stereoisomer with distinct chemical and physical properties.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.
Properties
IUPAC Name |
(2S,3S)-2,3-diphenylbutanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18)(H,19,20)/t13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXCQHHWNDJIJP-ZIAGYGMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353530 |
Source
|
Record name | AG-G-95959 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74431-38-2 |
Source
|
Record name | AG-G-95959 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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